molecular formula C20H18FN5O3 B2552423 2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1008269-49-5

2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2552423
CAS RN: 1008269-49-5
M. Wt: 395.394
InChI Key: NXNOHDPVVBONCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The molecule also contains a pyrrolo[3,4-d] ring and an acetamide group .


Molecular Structure Analysis

The molecular formula of the compound is C20H19N5O3 . The structure includes a 1,2,3-triazole ring, a pyrrolo[3,4-d] ring, and an acetamide group . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Structural Characterization and Potential Pesticides

A study by Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are structurally related to the compound . These compounds, potential pesticides, were characterized using X-ray powder diffraction, presenting experimental data such as 2θ peak positions, relative peak intensities, and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2011).

Radiosynthesis for Imaging Applications

Radiosynthesis of [18F]PBR111, a selective radioligand, demonstrates the application of structurally similar compounds in positron emission tomography (PET) imaging. The study by Dollé et al. (2008) showcases the synthesis of a compound, DPA-714, designed with a fluorine atom for labeling with fluorine-18, illustrating the use of such compounds in in vivo imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis and Characterization of Fluorescent Compounds

Research on novel fluorescent 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as reported by Padalkar et al. (2015), contributes to understanding the synthesis and photophysical properties of compounds with potential applications in fluorescence-based technologies. This study emphasizes the significance of structural elucidation and property evaluation of similar complex compounds (Padalkar, Lanke, Chemate, & Sekar, 2015).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the compound’s potential applications in various fields, such as medicine or materials science, could be explored .

properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-11-7-8-13(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-15-6-4-3-5-14(15)21/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNOHDPVVBONCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.